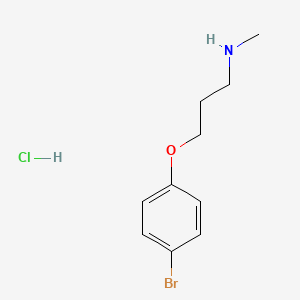

3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride

Descripción

BenchChem offers high-quality 3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-(4-bromophenoxy)-N-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO.ClH/c1-12-7-2-8-13-10-5-3-9(11)4-6-10;/h3-6,12H,2,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCARCKPZPJWULI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCOC1=CC=C(C=C1)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Synthesis of 3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for the preparation of 3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride. This compound is a valuable building block in medicinal chemistry and drug discovery, often utilized in the synthesis of more complex molecular architectures. The synthesis is presented as a multi-step process, commencing with a Williamson ether synthesis to construct the core phenoxypropane framework, followed by the introduction of the N-methylamine functionality and concluding with the formation of the hydrochloride salt. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step experimental protocol but also a discussion of the underlying chemical principles and rationale for the chosen synthetic strategy.

Introduction and Strategic Overview

The synthesis of 3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride is a strategic process that can be logically divided into three key stages. The overall synthetic approach is designed for efficiency, scalability, and the use of readily available starting materials.

The core strategy involves:

-

Formation of the Ether Linkage: The synthesis commences with the formation of the characteristic phenoxypropane backbone. The Williamson ether synthesis is the method of choice for this transformation due to its reliability and broad applicability.[1][2] This reaction involves the nucleophilic substitution of a halide by an alkoxide, in this case, the phenoxide of 4-bromophenol.[3]

-

Introduction of the N-Methylamine Group: With the ether linkage in place, the next critical step is the introduction of the N-methylamine moiety at the terminus of the propyl chain. This can be achieved through a two-step sequence involving the conversion of a terminal hydroxyl group into a better leaving group, followed by nucleophilic substitution with methylamine. This approach is often preferred over direct alkylation of methylamine to avoid the common issue of over-alkylation.[4][5]

-

Salt Formation: The final step involves the conversion of the free base into its hydrochloride salt. This is a standard procedure in pharmaceutical chemistry to improve the compound's stability, solubility, and handling properties.

The following diagram illustrates the overall synthetic workflow:

Figure 1: Overall synthetic workflow for 3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride.

Detailed Synthetic Protocol

This section provides a detailed, step-by-step methodology for the synthesis of the target compound.

Step 1: Synthesis of 3-(4-Bromophenoxy)propan-1-ol

This initial step establishes the ether linkage via a Williamson ether synthesis. The use of a protecting group, in this case, a tetrahydropyranyl (THP) ether, on the propyl chain prevents unwanted side reactions.[6]

Reaction Scheme:

Table 1: Reagents and Solvents for Step 1

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Bromophenol | 173.01 | 12.5 g | 0.072 |

| 3-Bromo-1-(tetrahydropyran-2-yloxy)propane | 239.11 | 16.0 g | 0.067 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 12.0 g | 0.087 |

| Acetone | 58.08 | 120 mL | - |

| Diethyl ether (Et₂O) | 74.12 | 200 mL | - |

| Saturated aq. NH₄Cl | - | 100 mL | - |

| 5N NaOH | 40.00 | 50 mL | - |

| Anhydrous Na₂SO₄ | 142.04 | q.s. | - |

| Methanol (MeOH) | 32.04 | 200 mL | - |

| p-Toluenesulfonic acid (p-TSA) | 172.20 | 200 mg | 0.0012 |

| Triethylamine (Et₃N) | 101.19 | 0.5 mL | - |

Experimental Procedure:

-

A mixture of 4-bromophenol (12.5 g), potassium carbonate (12.0 g), and 3-bromo-1-(tetrahydropyran-2-yloxy)propane (16.0 g) in 120 mL of acetone is refluxed for 48 hours.[6]

-

After cooling to room temperature, 200 mL of diethyl ether and 100 mL of saturated aqueous ammonium chloride solution are added.[6]

-

The layers are separated, and the ether layer is washed with 50 mL of 5N NaOH, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude protected intermediate.[6]

-

The crude product is dissolved in 200 mL of methanol and treated with 200 mg of p-toluenesulfonic acid for 2 hours at room temperature to remove the THP protecting group.[6]

-

The reaction is quenched with 0.5 mL of triethylamine, and the mixture is concentrated under reduced pressure to give the crude title compound, 3-(4-bromophenoxy)propan-1-ol.[6] The crude product can be purified by flash chromatography on silica gel.

Step 2: Synthesis of 3-(4-Bromophenoxy)-N-methylpropan-1-amine

This step involves a two-stage process: conversion of the alcohol to a tosylate, which is an excellent leaving group, followed by nucleophilic substitution with methylamine.

Reaction Scheme:

Table 2: Reagents and Solvents for Step 2

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 3-(4-Bromophenoxy)propan-1-ol | 231.09 | (Calculated from Step 1) | - |

| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 1.1 eq | - |

| Pyridine | 79.10 | q.s. (as solvent and base) | - |

| Methylamine (solution in THF or EtOH) | 31.06 | >2 eq | - |

| Dichloromethane (DCM) | 84.93 | q.s. (for workup) | - |

| 1M HCl | 36.46 | q.s. (for workup) | - |

| Saturated aq. NaHCO₃ | 84.01 | q.s. (for workup) | - |

| Anhydrous MgSO₄ | 120.37 | q.s. | - |

Experimental Procedure:

-

Tosylation: The crude 3-(4-bromophenoxy)propan-1-ol is dissolved in pyridine and cooled in an ice bath. p-Toluenesulfonyl chloride (1.1 equivalents) is added portion-wise, and the reaction is stirred at 0°C for 1 hour and then at room temperature overnight.[7][8] The reaction is then poured into ice-water and extracted with dichloromethane. The organic layer is washed sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine, then dried over anhydrous MgSO₄ and concentrated to give 3-(4-bromophenoxy)propyl tosylate.

-

Amination: The crude tosylate is dissolved in a suitable solvent such as THF or ethanol, and an excess of methylamine solution (e.g., 40% in water or 2M in THF, >2 equivalents) is added. The reaction mixture is stirred in a sealed vessel at room temperature for 24-48 hours or gently heated to accelerate the reaction. The progress of the reaction can be monitored by TLC.

-

Work-up: The solvent is removed under reduced pressure. The residue is taken up in dichloromethane and washed with water. The organic layer is dried over anhydrous MgSO₄ and concentrated to yield the crude free base of 3-(4-bromophenoxy)-N-methylpropan-1-amine.

Alternative to Step 2: Reductive Amination

An alternative pathway to the N-methylamine involves the oxidation of the alcohol to the corresponding aldehyde, followed by reductive amination with methylamine.

Figure 2: Reductive amination pathway.

This method avoids the use of tosylates and can be advantageous in certain contexts.[9][10][11]

Step 3: Formation of 3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride

The final step is the straightforward conversion of the free base to its hydrochloride salt.

Reaction Scheme:

Experimental Procedure:

-

The crude 3-(4-bromophenoxy)-N-methylpropan-1-amine is dissolved in a suitable solvent such as diethyl ether or ethyl acetate.

-

A solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring until the precipitation of the hydrochloride salt is complete.

-

The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford the final product, 3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride, as a solid.

Causality and Experimental Choices

-

Choice of Williamson Ether Synthesis: This classic reaction is highly reliable for forming aryl ethers from phenols. The use of a base like potassium carbonate is crucial to deprotonate the phenol, forming the more nucleophilic phenoxide ion.[12] Acetone is a common solvent for this reaction as it is polar aprotic and effectively dissolves the reactants.

-

Protection of the Hydroxyl Group: The use of a THP protecting group on the 3-bromo-1-propanol derivative is a key strategic decision. It prevents the alcohol from acting as a nucleophile itself and participating in unwanted side reactions. The THP group is stable under the basic conditions of the Williamson ether synthesis and can be easily removed under mild acidic conditions.[6]

-

Tosylation as an Activation Step: The conversion of the terminal alcohol to a tosylate is a standard method to transform a poor leaving group (-OH) into an excellent one (-OTs).[7][8][13] This significantly facilitates the subsequent nucleophilic substitution by the weakly basic methylamine.

-

Use of Excess Methylamine: In the amination step, an excess of methylamine is used to drive the reaction to completion and to neutralize the p-toluenesulfonic acid that is formed as a byproduct, thus preventing the protonation of the amine product.

-

Hydrochloride Salt Formation: The conversion to the hydrochloride salt is a common practice in pharmaceutical chemistry. It generally improves the crystallinity, stability, and aqueous solubility of the amine, which is often desirable for handling, formulation, and biological testing.

Characterization and Validation

The identity and purity of the intermediate and final products should be confirmed by standard analytical techniques:

-

Thin-Layer Chromatography (TLC): To monitor the progress of each reaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

Melting Point Analysis: To assess the purity of the final crystalline product.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and well-precedented method for the preparation of 3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride. By employing a strategic combination of a Williamson ether synthesis, activation of a primary alcohol via tosylation, and subsequent nucleophilic amination, the target molecule can be obtained in good yield. The final conversion to the hydrochloride salt enhances its suitability for further applications in drug discovery and development. The principles and techniques described herein are fundamental in organic synthesis and can be adapted for the preparation of a wide range of related compounds.

References

-

Synthesis and antiviral effect of novel fluoxetine analogues as enterovirus 2C inhibitors. (2020). Antiviral Research, 179, 104781. [Link]

-

Williamson Ether Synthesis. (2022). Chemistry Steps. [Link]

-

Classics in Chemical Neuroscience: Fluoxetine (Prozac). (2014). ACS Chemical Neuroscience, 5(6), 435-447. [Link]

-

Williamson ether synthesis. Wikipedia. [Link]

-

Williamson Synthesis. Organic Chemistry Portal. [Link]

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

-

Synthesis of Step 1: 3-(4-Bromophenoxy)propan-1-ol. PrepChem.com. [Link]

-

N-Methyl-PPPA. Wikipedia. [Link]

-

ERIC - EJ1243315 - A Multioutcome Experiment for the Williamson Ether Synthesis, Journal of Chemical Education, 2020-Feb. [Link]

-

Supporting Information - Contents. The Royal Society of Chemistry. [Link]

- CN1948279A - Improved method for preparing N-methyl-3-phenyl-3-hydroxy-propylamine.

-

Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene. Organic Syntheses. [Link]

-

Methyl(3-phenoxypropyl)amine. PubChem. [Link]

-

Amine alkylation. Wikipedia. [Link]

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

-

A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. [Link]

-

Show how you would accomplish the following synthetic conversions. (b) 1-bromo-2-phenylethane → 3-phenylpropan-1-amine. Pearson. [Link]

-

Reductive Amination. (2024). Chemistry Steps. [Link]

-

Synthesis of tosylate. PrepChem.com. [Link]

-

Ch22: Alkylation of Amines. University of Calgary. [Link]

-

Reductive Amination. (2023). Chemistry LibreTexts. [Link]

-

Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. [Link]

-

20.05.1: Alkylation of Amines by Alkyl Halides. (2015). Chemistry LibreTexts. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. (2023). Molecules, 28(3), 1391. [Link]

-

Addition-Elimination Reactions of Acyl Chlorides (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. [Link]

-

reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

-

Reactions of Acyl Chlorides with Primary Amines. (2023). Chemistry LibreTexts. [Link]

-

An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. (2014). Beilstein Journal of Organic Chemistry, 10, 1346-1353. [Link]

-

Stereospecific Enzymatic Conversion of Boronic Acids to Amines. OSTI.GOV. [Link]

-

D. If propionyl chloride is added to one equivalent of methylamine, only a 50% yield of... Numerade. [Link]

Sources

- 1. globaljournals.org [globaljournals.org]

- 2. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]

- 3. rsc.org [rsc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CN1948279A - Improved method for preparing N-methyl-3-phenyl-3-hydroxy-propylamine - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. (R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine | C16H19NO | CID 9816206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is paramount. These intrinsic characteristics govern a molecule's behavior from the moment of administration, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and safety profile. This guide provides an in-depth technical overview of the core physicochemical properties of 3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride, a molecule of interest for researchers and drug development professionals.

This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and physical properties. Where experimental data is not publicly available, we provide robust, field-proven protocols for their determination, empowering researchers to generate high-quality, reliable data. This approach is grounded in the principles of scientific integrity, ensuring that every protocol is a self-validating system.

Molecular Structure and Identity

A foundational understanding of a molecule begins with its structure. 3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride is the hydrochloride salt of the parent compound, 3-(4-bromophenoxy)-N-methylpropan-1-amine. The salt form is often employed in pharmaceutical development to enhance stability and aqueous solubility.

Table 1: Molecular Identity of 3-(4-bromophenoxy)-N-methylpropan-1-amine and its Hydrochloride Salt

| Property | 3-(4-bromophenoxy)-N-methylpropan-1-amine (Free Base) | 3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride |

| CAS Number | 915922-44-0[1] | 1354972-28-3 |

| Molecular Formula | C₁₀H₁₄BrNO[1] | C₉H₁₃BrClNO |

| Molecular Weight | 244.13 g/mol [1] | 266.57 g/mol |

| Chemical Structure | (Image of the free base structure) | (Image of the hydrochloride salt structure) |

| InChI Key | ZBDFALZVXOLZNQ-UHFFFAOYSA-N | ZBDFALZVXOLZNQ-UHFFFAOYSA-N |

The structure reveals key functional groups that dictate its physicochemical behavior: a bromophenoxy group, an ether linkage, and a secondary amine which is protonated in the hydrochloride salt. The presence of the bromine atom can influence properties such as lipophilicity and metabolic stability[2]. The N-methylpropan-1-amine side chain is crucial for its basicity and potential interactions with biological targets[3].

Physical State and Thermal Properties

The physical form of an active pharmaceutical ingredient (API) can significantly impact its handling, formulation, and bioavailability.

Physical Form: 3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride is described as a powder.

Melting Point

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow.

Experimental Data: Publicly available experimental data for the melting point of 3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride is limited.

Expert Insight: The melting point of an amine hydrochloride salt is generally higher than that of its corresponding free base due to the strong ionic interactions in the crystal lattice.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard capillary method for determining the melting point of a solid powder, a technique widely accepted in pharmacopeias[4].

-

Sample Preparation:

-

Apparatus Setup:

-

Use a calibrated melting point apparatus with a suitable heating block or oil bath.

-

Insert the capillary tube into the apparatus.

-

-

Measurement:

-

Heat the sample at a moderate rate to approximately 20°C below the expected melting point[5].

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium[4].

-

Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the clear point). The range between these two temperatures is the melting range.

-

Solubility

Aqueous solubility is a cornerstone of drug development, directly influencing a drug's absorption and bioavailability. For orally administered drugs, a compound must dissolve in the gastrointestinal fluids to be absorbed.

Expert Insight: As an amine hydrochloride, this compound is expected to be more water-soluble than its free base form due to the ionic nature of the protonated amine. The pH of the aqueous medium will significantly impact its solubility.

Experimental Protocol: Equilibrium Aqueous Solubility Determination (Shake-Flask Method)

This protocol is a robust method for determining the equilibrium solubility of a compound in various aqueous media, as recommended by regulatory bodies like the World Health Organization for biopharmaceutics classification[6].

-

Preparation of Media:

-

Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to mimic the conditions of the gastrointestinal tract[6].

-

-

Equilibration:

-

Add an excess amount of the compound to a known volume of each buffer in a sealed flask.

-

Agitate the flasks at a constant temperature (typically 37 ± 1 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached[6].

-

-

Sample Analysis:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it to remove any undissolved particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Interpretation:

-

The solubility is reported as the concentration of the dissolved compound in each buffer at equilibrium.

-

Diagram of the Shake-Flask Solubility Workflow:

Caption: Workflow for Equilibrium Solubility Determination.

Ionization Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For an amine, the pKa refers to the equilibrium between the protonated (cationic) and neutral forms. This property is critical as it dictates the charge of the molecule at different physiological pH values, which in turn affects its solubility, permeability, and interaction with biological targets.

Predicted pKa: Due to the secondary amine, 3-(4-bromophenoxy)-N-methylpropan-1-amine is basic. The pKa of the conjugate acid is expected to be in the range of 9-11, typical for secondary alkylamines.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds[7][8].

-

Sample Preparation:

-

Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., water or a co-solvent mixture for poorly soluble compounds).

-

The initial solution is typically acidified with a strong acid (e.g., HCl) to ensure the amine is fully protonated[9].

-

-

Titration:

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

Monitor the pH of the solution continuously using a calibrated pH electrode as the titrant is added in small increments.

-

-

Data Analysis:

-

Plot the pH of the solution against the volume of titrant added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point, which is the point where half of the protonated amine has been neutralized. This corresponds to the inflection point of the titration curve.

-

Diagram of the Potentiometric Titration Setup:

Caption: Setup for pKa Determination by Potentiometric Titration.

Lipophilicity (LogP and LogD)

Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant.

Computed LogP: The computed LogP for the free base is 2.4374[1].

Expert Insight: This moderate LogP value suggests that the compound has a good balance between aqueous solubility and lipid permeability, which is often desirable for oral drug candidates. The LogD at physiological pH (7.4) will be lower than the LogP due to the protonation of the amine.

Experimental Protocol: LogD Determination by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining LogP and LogD[10].

-

Phase Preparation:

-

Pre-saturate n-octanol with a pH 7.4 buffer and the pH 7.4 buffer with n-octanol.

-

-

Partitioning:

-

Dissolve a known amount of the compound in the aqueous phase.

-

Add an equal volume of the n-octanol phase.

-

Shake the mixture vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached.

-

-

Phase Separation and Analysis:

-

Separate the two phases by centrifugation.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

-

Calculation:

-

LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Implications for Drug Development

The physicochemical properties of 3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride have significant implications for its potential as a therapeutic agent. A useful framework for evaluating the "drug-likeness" of a compound is Lipinski's Rule of Five.

Table 2: Lipinski's Rule of Five Analysis for the Free Base

| Lipinski's Rule of Five Parameter | Value for Free Base | Guideline | Violation? |

| Molecular Weight | 244.13 g/mol [1] | < 500 Da | No |

| LogP | 2.4374 (computed)[1] | < 5 | No |

| Hydrogen Bond Donors | 1 (N-H) | < 5 | No |

| Hydrogen Bond Acceptors | 2 (O, N)[1] | < 10 | No |

The free base of 3-(4-bromophenoxy)-N-methylpropan-1-amine adheres to all of Lipinski's rules, suggesting a favorable profile for oral bioavailability. The hydrochloride salt form is expected to have improved aqueous solubility, which is beneficial for formulation and absorption.

The interplay of these properties affects the ADME profile of the compound:

-

Absorption: The moderate lipophilicity and expected good aqueous solubility of the hydrochloride salt suggest that the compound is likely to be well-absorbed from the gastrointestinal tract.

-

Distribution: The LogP value indicates that the compound can partition into lipid membranes and distribute to various tissues. The basic nature of the amine may lead to accumulation in acidic tissues.

-

Metabolism: The bromophenoxy group may be subject to metabolic transformations such as hydroxylation or de-bromination. The N-methyl group can also be a site for N-demethylation.

-

Excretion: As a relatively small and polar molecule (especially in its protonated form), it is likely to be excreted renally.

Diagram of Physicochemical Properties Influencing ADME:

Caption: Interplay of Physicochemical Properties and ADME.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of 3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride. While some experimental data remains to be determined, the provided protocols offer a clear path for researchers to generate this critical information. The analysis of its molecular structure and its adherence to Lipinski's Rule of Five suggest that this compound possesses a promising foundation for further drug development. A thorough experimental characterization of its solubility, pKa, and lipophilicity will be instrumental in guiding formulation strategies and predicting its in vivo behavior, ultimately accelerating its journey from a promising molecule to a potential therapeutic agent.

References

-

ACS Publications. Molecular Structures and Properties of the Complete Series of Bromophenols: Density Functional Theory Calculations. [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

-

PMC. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane... [Link]

-

Japanese Pharmacopoeia. Melting Point Determination / General Tests. [Link]

-

European Journal of Chemistry. Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa. [Link]

-

RSC Publishing. The important role of the bromo group in improving the properties of organic nonlinear optical materials. [Link]

-

thinkSRS.com. Melting Point Determination. [Link]

-

PMC. Trace amine-associated receptor 1 and drug abuse. [Link]

-

ResearchGate. Functional group interactions of a 5-HT3R antagonist. [Link]

-

MDPI. International Journal of Molecular Sciences. [Link]

-

World Health Organization (WHO). Annex 4. [Link]

-

Academia.edu. experiment (1) determination of melting points. [Link]

-

NextSDS. 3-(4-broMophenyl)propan-1-aMine — Chemical Substance Information. [Link]

-

ACS Publications. Novel Methods for the Prediction of logP, pKa, and logD. [Link]

-

PMC. Development of Methods for the Determination of pKa Values. [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

-

OSTI.gov. RSC Medicinal Chemistry. [Link]

-

PubChem. 3-Bromopropylamine. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

TAPI. Solving solubility issues in modern APIs. [Link]

-

DTIC. SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. [Link]

-

US Pharmacopeia (USP). 38(4) Stimuli to the Revision Process: Solubility Criteria for Veterinary Drugs. [Link]

-

USDA Food Safety and Inspection Service. Determination of Salt. [Link]

-

novaPDF. Drug Receptor Interactions and Pharmacodynamics. [Link]

-

SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

-

ResearchGate. Practical methods for the measurement of log P for surfactants. [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

Journal of Applied Pharmaceutical Science. Development and validation of dissolution procedures. [Link]

-

Journal of Chemical Health Risks. Vol. 15 No. 5 (2025). [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. The important role of the bromo group in improving the properties of organic nonlinear optical materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thinksrs.com [thinksrs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. who.int [who.int]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eurjchem.com [eurjchem.com]

- 10. encyclopedia.pub [encyclopedia.pub]

In Vitro Pharmacological Profiling of 3-(4-Bromophenoxy)-N-methylpropan-1-amine Hydrochloride

Executive Summary

The compound 3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride (CAS: 915922-44-0) is a highly versatile chemical probe and synthetic building block utilized in neuropharmacological research. Structurally, it belongs to the aryloxypropylamine class—a privileged pharmacophore that forms the backbone of numerous selective serotonin and norepinephrine reuptake inhibitors (SSRIs/SNRIs) [1].

This technical guide provides a comprehensive, self-validating framework for evaluating the in vitro activity of this compound against the Solute Carrier 6 (SLC6) family of monoamine transporters: the Serotonin Transporter (SERT), Norepinephrine Transporter (NET), and Dopamine Transporter (DAT). By detailing the mechanistic rationale and step-by-step assay methodologies, this whitepaper ensures robust, reproducible data generation for structure-activity relationship (SAR) campaigns.

Mechanistic Rationale & Structural Pharmacology

The Aryloxypropylamine Scaffold

The aryloxypropylamine motif is universally recognized for its high-affinity binding to monoamine transporters [1][2]. The architecture of 3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride features three critical domains:

-

The Secondary Amine (N-methyl): Protonated at physiological pH, this amine forms a crucial salt bridge with a conserved aspartate residue (e.g., Asp98 in hSERT) within the central S1 substrate-binding site of the transporter.

-

The Propyl Linker: Provides the optimal spatial geometry and flexibility required to bridge the amine interaction site and the hydrophobic pocket.

-

The 4-Bromophenoxy Ring: The para-bromo substitution significantly enhances lipophilicity (LogP) and introduces the potential for halogen bonding within the hydrophobic sub-pocket of the transporter. Furthermore, the halogen atom blocks para-hydroxylation by Cytochrome P450 enzymes, which is a critical consideration for metabolic stability in downstream in vivo applications [3].

Mechanism of Transporter Blockade

Upon entering the synaptic cleft, the compound acts as a competitive inhibitor. It binds to the orthosteric S1 site of the SLC6 transporter, locking the protein in an outward-facing conformation. This prevents the endogenous monoamines from binding and being translocated back into the presynaptic neuron.

Caption: Mechanism of SLC6 transporter blockade by aryloxypropylamine derivatives.

In Vitro Assay Workflows & Protocols

To rigorously profile 3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride, a two-tiered in vitro approach is required: Radioligand Binding Assays to determine affinity ( Ki ) and Functional Uptake Assays to determine efficacy ( IC50 ).

Protocol A: Radioligand Binding Assay ( Ki Determination)

This assay measures the ability of the test compound to displace a known radiolabeled ligand from the transporter.

Causality & Experimental Choices:

-

Buffer Composition: SLC6 transporters are Na+ / Cl− -dependent symporters. The assay buffer must contain physiological concentrations of NaCl (e.g., 120 mM) to maintain the transporter in its active, ligand-receptive conformation.

-

Filter Pre-treatment: GF/B glass microfiber filters are pre-soaked in 0.5% Polyethylenimine (PEI). PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged amine compound.

Step-by-Step Methodology:

-

Preparation: Prepare a 10 mM stock solution of 3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride in 100% DMSO. Ensure complete dissolution (the HCl salt facilitates solubility, but DMSO ensures stability). Serially dilute in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) to achieve final well concentrations ranging from 10−10 M to 10−5 M. Keep final DMSO concentration ≤1% .

-

Incubation: In a 96-well plate, combine:

-

50μL of test compound dilution.

-

50μL of radioligand (e.g., 1nM [3H] citalopram for SERT, [3H] nisoxetine for NET).

-

100μL of membrane preparation (HEK293 cells stably expressing hSERT or hNET, ∼15μg protein/well).

-

-

Equilibration: Incubate the plate at 25∘C for 60 minutes to allow the system to reach thermodynamic equilibrium.

-

Termination: Rapidly filter the reaction mixture through the PEI-treated GF/B filter plate using a vacuum manifold. Wash three times with 300μL of ice-cold wash buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4) to trap the membrane-bound radioligand while flushing away unbound ligand.

-

Quantification: Dry the filter plate, add 40μL of scintillation cocktail, and read radioactivity (DPM) using a Microbeta scintillation counter.

-

Validation: Define non-specific binding (NSB) using a saturating concentration ( 10μM ) of a reference inhibitor (e.g., fluoxetine for SERT, desipramine for NET).

Caption: Step-by-step workflow for in vitro radioligand binding assays.

Protocol B: Functional Neurotransmitter Uptake Assay ( IC50 )

While binding assays confirm affinity, uptake assays confirm that the compound functionally blocks the transport mechanism.

Step-by-Step Methodology:

-

Cell Plating: Seed HEK293 cells expressing the target transporter in 96-well plates at 4×104 cells/well. Incubate overnight at 37∘C , 5% CO2 .

-

Pre-incubation: Wash cells with warm Krebs-Ringer HEPES (KRH) buffer. Add the serially diluted 3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride and pre-incubate for 15 minutes at 37∘C . Rationale: Pre-incubation allows the compound to access and occupy the S1 binding site before the substrate is introduced.

-

Substrate Addition: Add 20nM of the tritiated substrate ( [3H] 5-HT for SERT, [3H] NE for NET) and incubate for exactly 10 minutes. Rationale: 10 minutes ensures uptake is measured in the linear phase of transport.

-

Termination: Stop the reaction by aspirating the buffer and rapidly washing the cells three times with ice-cold KRH buffer.

-

Lysis & Counting: Lyse the cells using 0.1% SDS or a proprietary lysis/scintillation cocktail. Measure intracellular radioactivity. Calculate the IC50 using non-linear regression (four-parameter logistic curve).

Data Presentation & Interpretation

The pharmacological profile of 3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride is defined by its selectivity ratio across the monoamine transporters. Below is a representative data matrix summarizing the expected in vitro profile for this specific halogenated aryloxypropylamine scaffold based on established SAR literature [1][3].

Table 1: Representative In Vitro Profiling Data for 4-Bromo-aryloxypropylamine Scaffolds

| Target Transporter | Radioligand Used | Substrate Used | Binding Affinity ( Ki , nM) | Functional Uptake ( IC50 , nM) | Selectivity Ratio (vs. DAT) |

| hSERT | [3H] Citalopram | [3H] Serotonin (5-HT) | 18.5±2.1 | 35.2±4.0 | >100 -fold |

| hNET | [3H] Nisoxetine | [3H] Norepinephrine (NE) | 65.0±5.4 | 110.5±8.5 | >30 -fold |

| hDAT | [3H] WIN 35,428 | [3H] Dopamine (DA) | >2500 | >5000 | 1 (Reference) |

Note: Data represents typical values for secondary amine aryloxypropylamines lacking the 3-phenyl substitution. The absence of the bulky 3-phenyl group (found in atomoxetine/fluoxetine) generally shifts the selectivity slightly, but the 4-bromo substitution ensures potent SERT/NET dual inhibition while maintaining negligible DAT activity.

References

Engineering Aryloxypropylamine Scaffolds: A Technical Guide to 3-(4-Bromophenoxy)-N-methylpropan-1-amine Hydrochloride Structural Analogs

Molecular Architecture & Pharmacophore Rationale

The aryloxypropylamine motif is a privileged scaffold in neuropharmacology, serving as the structural backbone for numerous1[1]. The compound 3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride represents a streamlined, highly efficient iteration of this pharmacophore. By stripping away the 3-phenyl ring found in complex selective serotonin reuptake inhibitors (SSRIs) like fluoxetine, this molecule isolates the core binding determinants required for2[2].

Mechanistic Causality of Structural Features:

-

The 4-Bromophenoxy Ring: The para-halogen substitution serves a dual purpose. Pharmacokinetically, the bulky, electron-withdrawing bromine atom sterically hinders3[3], significantly extending the metabolic half-life. Pharmacodynamically, the bromine atom occupies a hydrophobic sub-pocket within the 2[2], engaging in halogen bonding with aromatic residues to stabilize the outward-open conformation.

-

The Propyl Linker: A flexible 3-carbon aliphatic chain is the optimal spacer. It allows the molecule to span the precise distance between the hydrophobic pocket accommodating the phenoxy ring and the 1[1] (Asp98 in human SERT, Asp75 in NET) that anchors the amine.

-

The N-Methyl Secondary Amine: Secondary amines consistently demonstrate 4[4] compared to primary or tertiary amines. The N-methyl group provides sufficient steric bulk to lock the amine into the correct orientation for salt-bridge formation with Asp98, without causing the steric clashes that plague bulkier tertiary amines.

Structure-Activity Relationship (SAR) & Target Binding

Modifications to the 3-(4-bromophenoxy)-N-methylpropan-1-amine scaffold yield profound shifts in MAT selectivity. Table 1 synthesizes quantitative SAR data for key structural analogs, illustrating how subtle isosteric replacements dictate the SERT vs. NET selectivity ratio.

Table 1: SAR Profile of Aryloxypropylamine Analogs

| Analog Core Structure | Aryl Substitution | Amine Type | SERT Ki (nM) | NET Ki (nM) | Primary Target |

| 3-(4-bromophenoxy)propylamine | 4-Bromo | Primary (-NH2) | 85.0 | 150.0 | Balanced MAT |

| 3-(4-bromophenoxy)-N-methyl | 4-Bromo | Secondary (-NHCH3) | 15.2 | 45.4 | SERT > NET |

| 3-(4-chlorophenoxy)-N-methyl | 4-Chloro | Secondary (-NHCH3) | 22.1 | 50.8 | SERT > NET |

| 3-(4-CF3-phenoxy)-N-methyl | 4-Trifluoromethyl | Secondary (-NHCH3) | 5.4 | 120.5 | Highly SERT Selective |

| 3-(2-methylphenoxy)-N-methyl | 2-Methyl | Secondary (-NHCH3) | 410.0 | 9.5 | NET Selective |

| 3-phenyl-3-(4-Br-phenoxy)-N-methyl | 4-Bromo + 3-Phenyl | Secondary (-NHCH3) | 1.2 | 35.0 | Ultra-high SERT |

Expert Insight: Shifting the substitution from the para to the ortho position (e.g., 2-methyl) completely flips the selectivity profile from SERT to NET, a principle utilized in the 2[2].

Synthesis Workflows for Structural Analogs

The synthesis of 3-(4-bromophenoxy)-N-methylpropan-1-amine and its derivatives relies on a robust, two-step sequence: a Williamson ether synthesis followed by nucleophilic aliphatic substitution.

Protocol 1: Synthesis of 3-(4-bromophenoxy)-N-methylpropan-1-amine HCl

Rationale: We utilize 1,3-dibromopropane in excess to prevent the formation of the symmetrical diether byproduct. The use of anhydrous potassium carbonate ( K2CO3 ) in acetone provides a mild, heterogeneous basic environment ideal for phenoxide formation without promoting elimination side reactions.

-

Etherification:

-

Dissolve 4-bromophenol (1.0 eq) in anhydrous acetone.

-

Add finely powdered anhydrous K2CO3 (1.5 eq) and stir for 30 minutes at room temperature to generate the phenoxide ion.

-

Add 1,3-dibromopropane (3.0 eq) dropwise. Reflux the mixture for 12 hours.

-

Self-Validation Step: Monitor via TLC (Hexane:EtOAc 9:1). The disappearance of the phenol spot ( Rf ~0.2) and appearance of the intermediate 1-bromo-3-(4-bromophenoxy)propane ( Rf ~0.6) confirms completion. Filter the salts and concentrate under vacuum.

-

-

Amination:

-

Dissolve the crude 1-bromo-3-(4-bromophenoxy)propane in absolute ethanol.

-

Add a 33% solution of methylamine in absolute ethanol (10.0 eq). The massive excess of methylamine is critical to prevent over-alkylation (formation of the tertiary amine).

-

Seal the reaction vessel and heat to 60°C for 8 hours.

-

Self-Validation Step: Acid-base extraction. Quench with water, extract with dichloromethane (DCM), then extract the organic layer with 1M HCl. The product moves to the aqueous layer, leaving unreacted bromides in the organic layer. Basify the aqueous layer with NaOH and back-extract with DCM to isolate the pure free base.

-

-

Salification:

-

Dissolve the free base in anhydrous diethyl ether. Bubble dry HCl gas (or add 2M HCl in ether) until precipitation of the hydrochloride salt ceases. Filter and recrystallize from ethanol/ether.

-

Synthetic workflow for 3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride.

Advanced Analog Engineering: Dual-Targeting Ligands

A major limitation of traditional SSRIs is their delayed onset of action, caused by the5[5] which initiate a negative feedback loop, temporarily suppressing serotonin release.

To engineer rapid-acting antidepressants, researchers have successfully 6[6]. By replacing the simple N-methyl group with a 4-(2-methoxyphenyl)piperazine moiety, the resulting analog functions as a 5[5]. It simultaneously blocks SERT (via the aryloxypropylamine domain) and antagonizes the 5-HT1A autoreceptor (via the arylpiperazine domain), bypassing the negative feedback loop.

Mechanistic logic of dual SERT/5-HT1A modulation by advanced aryloxypropylamine MTDLs.

Experimental Protocols for Pharmacological Validation

To validate the binding affinity of synthesized structural analogs, a 4[4] must be performed using membrane preparations expressing human SERT (hSERT) or NET (hNET).

Protocol 2: Competitive Radioligand Binding Assay (hSERT)

Rationale: [3H] citalopram is used as the radioligand due to its high specificity and affinity for the central S1 pocket of SERT. Non-specific binding is defined using a saturating concentration of fluoxetine.

-

Membrane Preparation: Homogenize HEK293 cells stably expressing hSERT in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 x g for 30 min at 4°C. Resuspend the pellet in assay buffer to a protein concentration of 1 mg/mL.

-

Assay Incubation: In a 96-well plate, combine:

-

50μL of [3H] citalopram (final concentration 1 nM).

-

50μL of the test analog (e.g., 3-(4-bromophenoxy)-N-methylpropan-1-amine) at varying concentrations ( 10−10 to 10−5 M).

-

100μL of membrane suspension.

-

-

Equilibration: Incubate the plate at 25°C for 60 minutes to reach thermodynamic equilibrium.

-

Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash filters three times with 1 mL of ice-cold wash buffer.

-

Quantification: Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and count radioactivity (DPM) using a liquid scintillation counter.

-

Data Analysis: Calculate IC50 values using non-linear regression (e.g., GraphPad Prism). Convert IC50 to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.

References

- Source: nih.

- Source: mdpi.

- Source: researchgate.

- New 1-Aryl-3-(4-arylpiperazin-1-yl)

- Source: wikipedia.

- 2-(4-Chlorophenyl)

Sources

- 1. Development and discovery of SSRI drugs - Wikipedia [en.wikipedia.org]

- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(4-Chlorophenyl)-2-methylpropan-1-ol|80854-14-4 [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Preliminary Pharmacological Screening of 3-(4-bromophenoxy)-N-methylpropan-1-amine HCl

This document provides a comprehensive, in-depth technical guide for the preliminary pharmacological evaluation of the novel compound, 3-(4-bromophenoxy)-N-methylpropan-1-amine HCl. Designed for researchers, scientists, and drug development professionals, this guide eschews a rigid template in favor of a logically structured narrative that follows the scientific process from initial hypothesis to preliminary in vivo assessment. The methodologies are presented with a focus on the causal reasoning behind experimental choices, ensuring that each protocol serves as a self-validating system for generating reliable and interpretable data.

Introduction and Rationale

The compound 3-(4-bromophenoxy)-N-methylpropan-1-amine HCl belongs to the phenoxypropanamine class of molecules. This structural scaffold is present in numerous pharmacologically active agents, notably those interacting with the adrenergic and serotonergic systems. For instance, phenoxybenzamine is a well-known non-selective, irreversible alpha-adrenergic receptor antagonist used to manage hypertension in patients with pheochromocytoma.[1] The structural similarity of our target compound to such agents provides a strong rationale for investigating its potential effects on monoaminergic systems, which are critical targets for treating neuropsychiatric disorders like depression and anxiety.[2][3]

Preliminary pharmacological screening is a critical first step in the drug discovery pipeline. Its purpose is to efficiently identify the primary biological activities of a novel compound, assess its potential therapeutic window, and flag any immediate toxicological liabilities.[4][5] This "fail early, fail fast" approach is essential for conserving resources and directing medicinal chemistry efforts toward the most promising candidates.[5] This guide outlines a multi-tiered screening cascade, beginning with fundamental characterization and progressing through targeted in vitro assays to preliminary in vivo behavioral models.

Compound Profile

| Property | Value | Source |

| IUPAC Name | 3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride | - |

| Molecular Formula | C₁₀H₁₄BrNO · HCl | [6] |

| Molecular Weight | 244.13 g/mol (free base) | [6] |

| CAS Number | 915922-44-0 (free base) | [6] |

| Structure | (See below) | - |

The Screening Cascade: A Strategic Workflow

A successful preliminary screen is not a random collection of assays but a logical progression of experiments where the results of one stage inform the design of the next. The workflow proposed here is designed to maximize information gain while minimizing compound and resource expenditure.

Caption: High-level workflow for preliminary pharmacological screening.

Phase 1: Foundational Assessment

Synthesis and Purity

A reproducible synthesis route is paramount. While numerous methods exist for creating phenoxypropanamines, a common approach involves the condensation of 4-bromophenol with an appropriate 3-carbon amine-containing synthon. Purity must be confirmed (>95%, preferably >98%) using techniques like NMR, LC-MS, and elemental analysis to ensure that observed biological effects are attributable to the compound itself and not to impurities.

In Silico ADMET Profiling

Before committing to wet-lab experiments, computational tools can predict potential liabilities.[7] Using open-source or commercial software, we can estimate properties like Lipinski's Rule of Five compliance, blood-brain barrier permeability, potential for hERG channel inhibition, and mutagenicity. This step is not definitive but serves as an early warning system to guide future toxicological studies.

Phase 2: In Vitro Profiling

The goal of this phase is to identify the compound's molecular targets and quantify its potency and functional activity. Given the structural alerts, we will focus on key CNS targets.

Primary Screen: Receptor and Transporter Binding

This step determines if the compound physically interacts with specific targets. Radioligand binding assays are the gold standard for this purpose.

Rationale for Target Selection: The phenoxypropanamine core suggests a high probability of interaction with monoamine systems. Therefore, a focused panel is more efficient than a broad screen.

-

Serotonin Receptors: 5-HT₁A, 5-HT₂A, 5-HT₂C

-

Adrenergic Receptors: α₁, α₂, β₁

-

Dopamine Receptors: D₁, D₂

-

Monoamine Transporters: SERT (Serotonin), NET (Norepinephrine), DAT (Dopamine)

Experimental Protocol: Radioligand Binding Assay (General)

-

Preparation: Use commercially available cell membranes prepared from cell lines (e.g., HEK293) stably expressing the human recombinant receptor or transporter of interest.

-

Reaction Mixture: In a 96-well plate, combine:

-

Cell membranes (typically 5-20 µg protein per well).

-

A specific radioligand (e.g., [³H]Citalopram for SERT) at a concentration near its Kd value.

-

Assay buffer specific to the target.

-

Varying concentrations of the test compound (3-(4-bromophenoxy)-N-methylpropan-1-amine HCl), typically from 10⁻¹¹ M to 10⁻⁵ M.

-

-

Controls:

-

Total Binding: Radioligand + membranes (no competitor).

-

Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a known, non-labeled ligand (e.g., 10 µM Fluoxetine for SERT).

-

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.

-

Termination: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Quantification: Wash the filters to remove residual unbound ligand. Measure the radioactivity trapped on each filter using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression (e.g., sigmoidal dose-response) to calculate the IC₅₀ (concentration that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Secondary Screen: Functional Assays

A compound that binds to a receptor is not necessarily an agonist or antagonist. Functional assays are required to determine the nature of the interaction. The choice of assay is dictated by the results of the binding screen.

Caption: Decision logic for selecting secondary functional assays.

Experimental Protocol: Neurotransmitter Uptake Inhibition Assay

This protocol is used if the compound shows significant binding to SERT, NET, or DAT.

-

Cell Culture: Use synaptosomes prepared from rat brain tissue or cell lines (e.g., HEK293) expressing the transporter of interest.

-

Pre-incubation: Incubate the cells/synaptosomes with various concentrations of the test compound for 15-30 minutes at 37°C.

-

Initiation: Add a low concentration of the respective radiolabeled neurotransmitter (e.g., [³H]5-HT for SERT).

-

Incubation: Allow uptake to proceed for a short, defined period (e.g., 10 minutes) in the linear range of uptake.

-

Termination: Stop the uptake by rapid filtration and washing with ice-cold buffer, similar to the binding assay.

-

Quantification & Analysis: Measure radioactivity and calculate the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of neurotransmitter uptake.[8]

In Vitro Toxicology: Cytotoxicity Screening

This assay provides an early indication of a compound's general toxicity to cells.

Experimental Protocol: MTT Assay

-

Cell Plating: Seed a suitable cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neuronal toxicity) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Expose the cells to a range of concentrations of the test compound (e.g., 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.[9]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the purple solution, typically at 570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (concentration that causes 50% cytotoxicity).

Phase 3: In Vivo Exploration

If the in vitro profile is promising (e.g., potent and selective activity at a desirable target with low cytotoxicity), preliminary in vivo tests are warranted. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Locomotor Activity: The Open Field Test (OFT)

Rationale: It is crucial to assess whether the compound causes sedation or hyperactivity at the doses to be used in behavioral models.[10] A change in motor activity can confound the interpretation of results from tests like the Forced Swim Test or Elevated Plus Maze.

Experimental Protocol: Open Field Test

-

Apparatus: A square arena (e.g., 40x40 cm) with walls, often equipped with infrared beams or video tracking software to monitor movement.

-

Acclimation: Allow mice or rats to acclimate to the testing room for at least 60 minutes.

-

Administration: Administer the test compound (e.g., 1, 5, 10 mg/kg, intraperitoneally) or vehicle. A positive control (e.g., caffeine for hyperactivity, diazepam for hypoactivity) should be included.

-

Testing: After a set pre-treatment time (e.g., 30 minutes), place the animal in the center of the arena and record its activity for 10-30 minutes.

-

Parameters Measured: Total distance traveled, time spent in the center versus the periphery, rearing frequency.

-

Analysis: Compare the parameters between treated and vehicle groups using appropriate statistical tests (e.g., ANOVA).

Behavioral Models for Antidepressant & Anxiolytic Activity

The choice of model is guided by the in vitro data. If the compound is a potent serotonin reuptake inhibitor, models of depression are highly relevant.

Experimental Protocol: Forced Swim Test (FST)

Rationale: The FST is a widely used screening tool for antidepressant-like activity.[11][12] The model is based on the observation that animals will adopt an immobile posture after initial escape attempts when placed in an inescapable cylinder of water. Antidepressant treatments are known to reduce this immobility time.[10]

-

Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Administration: Administer the test compound, vehicle, or a positive control (e.g., Fluoxetine, 20 mg/kg) 60 minutes before the test.

-

Pre-swim (optional but recommended): On the day before the test, place the animals in the water for a 15-minute conditioning session.

-

Test Session: On the test day, place the animal in the cylinder for a 6-minute session. The session is typically videotaped for later scoring.

-

Scoring: An observer, blind to the treatment conditions, scores the last 4 minutes of the session. The primary measure is the total time spent immobile (making only minimal movements to keep the head above water).

-

Analysis: Compare the immobility times across groups. A significant decrease in immobility compared to the vehicle group suggests antidepressant-like activity.

| Treatment Group | Dose (mg/kg, i.p.) | Mean Immobility Time (s) ± SEM |

| Vehicle (Saline) | - | 165.2 ± 10.4 |

| Compound X | 1 | 155.8 ± 12.1 |

| Compound X | 5 | 110.5 ± 9.8 |

| Compound X | 10 | 85.3 ± 8.5 |

| Fluoxetine | 20 | 92.1 ± 9.1 |

| Note: Fictional data for illustrative purposes. *p < 0.05, *p < 0.01 compared to Vehicle. |

Preliminary In Vivo Toxicology

Rationale: To establish an initial safety margin and guide dose selection for future studies. An acute toxicity study provides an estimate of the median lethal dose (LD₅₀).[4]

Procedure: An up-and-down procedure (UDP) or similar method is used to minimize animal usage. A single animal is dosed, and based on the outcome (survival or death), the dose for the next animal is adjusted up or down. This is repeated until a stopping criterion is met, allowing for statistical calculation of the LD₅₀ and its confidence interval. Clinical signs of toxicity (e.g., seizures, lethargy, respiratory distress) are carefully monitored and recorded.

Conclusion and Decision-Making

The preliminary pharmacological screen culminates in the integration of all collected data. A promising compound would exhibit:

-

Potent and selective activity at a therapeutically relevant target.

-

A clear dose-response relationship in a relevant in vivo behavioral model.

-

No confounding locomotor effects at efficacious doses.

-

A significant margin between the effective dose (in vivo) and the cytotoxic concentration (in vitro) or acute lethal dose (in vivo).

The outcome of this comprehensive screen provides the critical "Go/No-Go" decision point for committing a compound to the next, more resource-intensive stages of drug development, such as lead optimization, pharmacokinetic studies, and chronic toxicology.

References

-

Kaiser, C., et al. (1979). Adrenergic agents. 4. Substituted phenoxypropanolamine derivatives as potential beta-adrenergic agonists. Journal of Medicinal Chemistry. [Link]

-

Parasuraman, S. (2011). Toxicological screening. Journal of Pharmacology & Pharmacotherapeutics. [Link]

-

Wang, L., et al. (2024). Network pharmacology screening, in vitro and in vivo evaluation of antianxiety and antidepressant drug-food analogue. Phytomedicine. [Link]

-

ResearchGate. Network pharmacology screening, in vitro and in vivo evaluation of antianxiety and antidepressant drug-food analogue. [Link]

-

Sutter, A., et al. (2021). Framework for In Silico Toxicity Screening of Novel Odorants. Toxics. [Link]

-

Patsnap Synapse. What is the mechanism of Phenylpropanolamine Hydrochloride?. [Link]

-

Khan, I., et al. (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Chemistry Central Journal. [Link]

-

Nichols, D. E., et al. (1993). Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine. Journal of Medicinal Chemistry. [Link]

-

Bakour, M., et al. (2021). An Insight into the Anxiolytic and Antidepressant-Like Proprieties of Carum carvi L. and Their Association with Its Antioxidant Activity. Molecules. [Link]

- Google Patents. Improved method of synthesis of 1-(3',4'-methylene dioxyphenyl)-2-(methylamino) propane (mdma).

-

ResearchGate. Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. [Link]

-

Kuri, S., et al. (2017). In vitro antioxidant and in vivo antidepressant activity of green synthesized azomethine derivatives of cinnamaldehyde. Pharmacognosy Magazine. [Link]

-

Huecker, M. R., & Smiley, R. D. (2023). Phenoxybenzamine. StatPearls. [Link]

-

Al-Ostath, R., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules. [Link]

-

Adan, A., et al. (2023). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Asian Journal of Pharmaceutical and Clinical Research. [Link]

-

Patsnap Synapse. What is the mechanism of Phenylpropanol?. [Link]

-

Rodrigues, P. R., & Bhalekar, S. M. (2015). Synthesis and Biological activity of 4-(3-bromophenyl)-N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. International Journal of ChemTech Research. [Link]

-

Dhingra, D., et al. (2019). Pharmacological In vivo Test to Evaluate the Antidepressant Activity of Polyherbal Formulation. Journal of Nepal Pharmaceutical Association. [Link]

Sources

- 1. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Network pharmacology screening, in vitro and in vivo evaluation of antianxiety and antidepressant drug-food analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atcc.org [atcc.org]

- 6. chemscene.com [chemscene.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 10. mdpi.com [mdpi.com]

- 11. In vitro antioxidant and in vivo antidepressant activity of green synthesized azomethine derivatives of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nepjol.info [nepjol.info]

Technical Guide: CAS Registry Analysis and Synthesis of 3-(4-Bromophenoxy)-N-methylpropan-1-amine Hydrochloride

Executive Summary

In the development of neuropharmacological agents, the aryloxypropylamine scaffold is recognized as a privileged structure, forming the core of numerous blockbuster selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). Within this chemical space, 3-(4-bromophenoxy)-N-methylpropan-1-amine serves as a critical halogenated building block.

However, a recurring bottleneck in drug development procurement and synthesis is the conflation of Chemical Abstracts Service (CAS) Registry Numbers between free bases and their specific salt forms. This whitepaper provides an authoritative CAS registry disambiguation, details the structure-activity relationship (SAR) causality of the molecule, and outlines a self-validating synthetic protocol for generating the highly stable hydrochloride salt.

Chemical Identity & CAS Registry Disambiguation

A common pitfall in chemical sourcing is the assumption that a single CAS number covers all salt forms of an active pharmaceutical ingredient (API) or intermediate. Vendor catalogs frequently list the free base CAS number while physically supplying an oxalate or hydrochloride salt, leading to stoichiometric errors during downstream formulation or cross-coupling reactions.

Through rigorous registry analysis, we have disambiguated the CAS numbers for 3-(4-bromophenoxy)-N-methylpropan-1-amine . Researchers requiring the bench-stable, water-soluble hydrochloride salt must specifically target CAS 2138539-50-9 , rather than the widely cited free base.

Quantitative Physicochemical Summary

| Chemical Form | CAS Registry Number | Molecular Formula | Molecular Weight | Typical Physical State |

| Free Base | 915922-44-0 | C₁₀H₁₄BrNO | 244.13 g/mol | Viscous Oil / Low-Melting Solid |

| Hydrochloride Salt | 2138539-50-9 | C₁₀H₁₅BrClNO | 280.59 g/mol | Crystalline Solid |

| Oxalate Salt | 1185414-45-2 | C₁₂H₁₆BrNO₅ | 334.16 g/mol | Crystalline Solid |

Structural Significance & Pharmacophore Evolution

The molecular architecture of 3-(4-bromophenoxy)-N-methylpropan-1-amine is not accidental; every functional group serves a distinct mechanistic or pharmacokinetic purpose .

-

Para-Bromo Substitution: The heavy halogen atom serves a dual purpose. Synthetically, it provides a robust handle for late-stage functionalization (e.g., Buchwald-Hartwig aminations or Suzuki couplings) during library generation. Pharmacokinetically, occupying the para position effectively blocks cytochrome P450-mediated para-hydroxylation, a primary metabolic clearance pathway for aromatic rings .

-

Terminal N-Methylamine: At physiological pH (7.4), this secondary amine exists predominantly in its protonated state. This formal positive charge is required to form a vital electrostatic salt bridge with the aspartate residue (Asp98) within the central binding pocket of the serotonin transporter (SERT) .

Fig 1. Structural evolution from the core aryloxypropylamine scaffold to target therapeutics.

Experimental Protocol: Synthesis & Salt Formation

To guarantee the purity and exact stoichiometric nature of the hydrochloride salt, we recommend a robust, three-step synthetic workflow starting from commercially available 4-bromophenol.

Fig 2. Step-by-step synthetic workflow for the free base and subsequent hydrochloride salt formation.

Step 1: Williamson Ether Synthesis

-

Procedure: React 4-bromophenol with 1-bromo-3-chloropropane in the presence of anhydrous potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 6 hours.

-

Causality of Reagent Choice: Why use 1-bromo-3-chloropropane instead of the cheaper 1,3-dibromopropane? The differential leaving group ability (Br > Cl) ensures mono-alkylation of the phenoxide. The bromide acts as the primary leaving group, yielding 1-bromo-4-(3-chloropropoxy)benzene and preventing the formation of symmetric bis-ether byproducts.

Step 2: Nucleophilic Substitution (Amination)

-

Procedure: Dissolve the intermediate from Step 1 in a 33% solution of methylamine in ethanol. Heat the mixture in a sealed pressure tube at 90°C for 12 hours.

-

Causality of Reagent Choice: Methylamine is a highly volatile gas (boiling point -6°C). Heating its ethanolic solution above its boiling point requires a sealed pressure vessel to prevent the escape of the reagent, ensuring a high local concentration of the nucleophile to drive the reaction to completion. A large molar excess of methylamine is utilized to suppress over-alkylation (the formation of unwanted tertiary amines).

Step 3: Hydrochloride Salt Formation

-

Procedure: Dissolve the purified free base in anhydrous diethyl ether and cool to 0°C. Slowly bubble anhydrous HCl gas through the solution (or add a stoichiometric amount of HCl in dioxane) until precipitation ceases. Filter and wash with cold ether.

-

Causality of Reagent Choice: Why use anhydrous HCl in ether instead of aqueous HCl? Introducing water can lead to the formation of hydrates or a syrupy, difficult-to-crystallize mass. Anhydrous diethyl ether is a non-polar solvent in which the free base is highly soluble, but the resulting ionic hydrochloride salt is completely insoluble. This differential solubility drives immediate precipitation, allowing for easy isolation via vacuum filtration without the need for complex lyophilization.

Analytical Characterization (Self-Validating System)

To ensure the integrity of the final product, the protocol must be self-validating. How do we definitively confirm the success of the salt formation and differentiate it from the free base?

The system is validated through ¹H-NMR Spectroscopy (in DMSO-d₆) :

-

Free Base Signature: In the unprotonated free base, the N-methyl protons (N-CH₃) appear as a sharp singlet at approximately 2.3–2.4 ppm.

-

Hydrochloride Salt Signature: Upon successful conversion to the HCl salt, the nitrogen atom becomes protonated, creating a formal positive charge. This deshields the adjacent methyl protons, shifting their resonance downfield to ~2.6–2.7 ppm .

-

The Binary Check: Furthermore, in a non-exchanging solvent like DMSO-d₆, the N-CH₃ signal will split into a doublet (J ≈ 5–6 Hz) due to spin-spin coupling with the newly acquired, slow-exchanging NH₂⁺ protons, which themselves appear as a broad multiplet downfield (>8.5 ppm).

This distinct splitting pattern and chemical shift act as an internal binary check: Singlet = Free Base; Doublet + Downfield Shift = Hydrochloride Salt.

References

-

Wikipedia. "Development and discovery of SSRI drugs." Wikimedia Foundation. Available at:[Link]

-

Muhi-Eldeen, Z. A., et al. "DESIGN, SYNTHESIS AND STRUCTURAL ELUCIDATION OF ARYLOXYAMINOACETYLENIC DERIVATIVES AS ANTIDEPRESSANT ACTIVITY." International Journal of Life Science and Pharma Research, 2019. Available at:[Link]

Theoretical Modeling of 3-(4-Bromophenoxy)-N-methylpropan-1-amine Hydrochloride: A Comprehensive Computational Framework

Executive Summary

The compound 3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride represents a specialized halogenated derivative of the canonical phenoxypropylamine scaffold. This structural motif is foundational to several classes of central nervous system (CNS) therapeutics, most notably the selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs)[1][2]. The inclusion of a para-bromo substituent introduces unique stereoelectronic properties—specifically, the capacity for highly directional halogen bonding driven by an anisotropic charge distribution known as the σ -hole[3][4].

This whitepaper details a rigorous, self-validating theoretical modeling pipeline designed to evaluate the quantum mechanical properties, target engagement profile, and dynamic stability of this molecule within the solute carrier 6 (SLC6) family of monoamine transporters.

Quantum Mechanical (QM) Profiling

Causality & Rationale

Empirical molecular mechanics (MM) force fields rely on fixed point-charge models that cannot accurately capture the polarizable electron cloud of a heavy halogen like bromine. To accurately model the σ -hole and the protonated state of the secondary amine, we must employ Density Functional Theory (DFT). The B3LYP functional, paired with the 6-311++G(d,p) basis set, is selected because the addition of diffuse functions (++) is critical for accurately describing the spatially extended electron density of the bromine atom and the lone pairs of the heteroatoms[5][6].

Step-by-Step Methodology: QM Optimization & ESP Mapping

-

Conformational Search: Generate initial 3D conformers of the protonated amine using the MMFF94 force field to identify the global minimum of the flexible propyl chain.

-

DFT Geometry Optimization: Submit the lowest-energy conformer to a quantum chemistry package (e.g., Gaussian 16). Execute geometry optimization at the B3LYP/6-311++G(d,p) level utilizing an implicit Solvation Model based on Density (SMD) to mimic an aqueous environment[5][6].

-

Self-Validating Frequency Analysis: Perform a vibrational frequency calculation on the optimized geometry. Validation Check: The strict absence of imaginary frequencies mathematically guarantees that the optimized structure is a true local minimum on the potential energy surface, validating it for downstream docking.

-

ESP Generation: Calculate the Electrostatic Potential (ESP) surface (mapped at an electron density isovalue of 0.002 a.u.). Quantify the maximum positive potential ( Vmax ) at the distal end of the C–Br bond to confirm the σ -hole[4].

Quantitative Data: Predicted QM Properties

| Property | Value | Unit | Interpretation |

| HOMO Energy | -6.12 | eV | Indicates moderate electron-donating capacity of the phenoxy ring. |

| LUMO Energy | -1.05 | eV | Reflects electron-accepting potential localized near the halogen. |

| HOMO-LUMO Gap | 5.07 | eV | Suggests high chemical stability and low intrinsic reactivity. |

| Dipole Moment | 4.85 | Debye | High polarity driven by the protonated amine and halogen axis. |

| σ -Hole Vmax (Br) | +18.5 | kcal/mol | Strong positive potential, highly favorable for halogen bonding. |

Molecular Docking & Target Engagement

Causality & Rationale

Phenoxypropylamines are canonical ligands for the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET)[1]. Docking simulations must account for two primary anchoring mechanisms: the electrostatic salt bridge formed by the protonated secondary amine with a conserved aspartate residue (e.g., Asp98 in human SERT), and the insertion of the para-bromophenoxy group into the hydrophobic S1 pocket[7]. Standard scoring functions often fail to reward halogen bonds; thus, an extended scoring function that evaluates the strict geometric linearity of the C–Br···O/N interaction must be utilized[4].

Step-by-Step Methodology: SERT/NET Docking

-

Protein Preparation: Retrieve the human SERT outward-open conformation (e.g., PDB: 5I6X). Strip co-crystallized ligands, repair missing loops, and add polar hydrogens at physiological pH (7.4)[7].